Home > Products > Screening Compounds P132199 > Alexamorelin Met 1
Alexamorelin Met 1 -

Alexamorelin Met 1

Catalog Number: EVT-243383
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alexamorelin Met 1 is one of the metabolites of alexamorelin. The heptapeptide Ala-His-D-2-methyl-Trp-Ala-Trp-D-Phe-Lys-NH2 (Alexamorelin) is a synthetic molecule which inhibits growth hormone secretagogue binding in vitro.
Source and Classification

Alexamorelin Met 1 is derived from modifications to natural peptides that stimulate growth hormone release. It belongs to a broader class of compounds known as peptide hormones, specifically targeting the growth hormone secretagogue receptor (GHS-R). The classification of Alexamorelin Met 1 falls under the category of peptide hormones and growth factors (S2) according to the World Anti-Doping Agency's classification system, which includes substances that can enhance athletic performance through hormonal modulation.

Synthesis Analysis

Methods and Technical Details

The synthesis of Alexamorelin Met 1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:

  1. Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
  2. Coupling Reaction: The activated amino acid is coupled to the growing peptide chain, forming a peptide bond.
  3. Cleavage and Purification: After synthesis, the peptide is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.

The synthesis process requires careful control of reaction conditions and purification steps to ensure that the final product is free from impurities and by-products.

Molecular Structure Analysis

Structure and Data

Alexamorelin Met 1 has a specific molecular structure characterized by its sequence of amino acids, which includes modifications that enhance its stability and activity. The molecular formula can be represented as CxxHxxNxxOxxC_{xx}H_{xx}N_{xx}O_{xx}, where xxxx denotes specific counts of carbon, hydrogen, nitrogen, and oxygen atoms based on its amino acid composition.

The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its conformation and interactions with receptors.

Chemical Reactions Analysis

Reactions and Technical Details

Alexamorelin Met 1 undergoes various chemical reactions typical for peptides, including hydrolysis in aqueous environments, which can lead to degradation if not properly preserved. Additionally, it may participate in receptor-mediated reactions upon binding to GHS-R:

  • Binding Reaction: The interaction with GHS-R activates downstream signaling pathways that promote growth hormone release.
  • Metabolism: The compound is metabolized by peptidases in vivo, which can affect its bioavailability and efficacy.

These reactions are critical for understanding how Alexamorelin Met 1 functions biologically and its potential effects when administered.

Mechanism of Action

Process and Data

The mechanism of action for Alexamorelin Met 1 involves its binding to growth hormone secretagogue receptors located on pituitary cells. Upon binding:

  1. Receptor Activation: The receptor undergoes a conformational change that activates intracellular signaling pathways.
  2. Growth Hormone Release: This activation leads to increased secretion of growth hormone into the bloodstream.
  3. Physiological Effects: Elevated growth hormone levels result in various physiological effects, including increased muscle mass, enhanced recovery, and improved metabolism.

Research indicates that Alexamorelin Met 1 may have a more prolonged effect compared to other secretagogues due to its structural modifications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Alexamorelin Met 1 exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately CxxHxxNxxOxxC_{xx}H_{xx}N_{xx}O_{xx} (exact value dependent on specific sequence).
  • Solubility: Soluble in aqueous solutions with varying degrees depending on pH.
  • Stability: Generally stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to heat.
  • Melting Point: Specific melting point data would require empirical measurement but typically falls within the range for similar peptides.

These properties are essential for determining formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Alexamorelin Met 1 has several potential applications in scientific research and clinical settings:

  • Growth Hormone Deficiency Treatment: Investigated as a therapeutic option for individuals with insufficient natural growth hormone production.
  • Performance Enhancement Research: Studied within sports medicine for its potential misuse among athletes aiming to improve performance through hormonal manipulation.
  • Metabolic Studies: Used in research exploring metabolic pathways influenced by growth hormone levels.

Given its biological activity, Alexamorelin Met 1 continues to be an area of interest in both therapeutic development and anti-doping research efforts.

Introduction to Alexamorelin Met 1 in Endocrine Research

Discovery and Classification as a Synthetic Growth Hormone Secretagogue Metabolite [1] [3] [4]

Alexamorelin Metabolite 1 (Alexamorelin Met 1) was identified as a primary biotransformation product of the synthetic growth hormone–releasing peptide (GHRP) Alexamorelin. This discovery emerged during pharmacological studies aimed at characterizing the metabolic fate of synthetic growth hormone secretagogues (GHS) in mammalian systems. Alexamorelin belongs to the class of GHRPs—small synthetic peptides designed to mimic ghrelin’s action by activating the growth hormone secretagogue receptor (GHS-R1a). The metabolite was structurally characterized using advanced mass spectrometric techniques following in vitro and in vivo metabolism studies, which revealed specific enzymatic modifications to the parent compound’s structure.

Alexamorelin Met 1 retains the core pharmacophore necessary for GHS-R1a binding but exhibits distinct physicochemical properties due to metabolic alterations. These modifications typically involve hydrolysis of peptide bonds or oxidation of specific amino acid residues, resulting in altered receptor affinity and pharmacokinetic behavior compared to the parent molecule. The metabolite’s classification as a bioactive derivative rather than an inactive waste product stems from empirical evidence demonstrating its continued endocrine activity, though with potentially modified potency and selectivity profiles.

Table 1: Comparative Structural and Functional Characteristics of Alexamorelin and Metabolite 1

CharacteristicAlexamorelin (Parent)Alexamorelin Metabolite 1
Molecular ClassificationSynthetic HexapeptideBiotransformation Metabolite
Core Receptor TargetGHS-R1aGHS-R1a
Primary Metabolic PathwayN/A (Parent compound)Hydrolytic Cleavage
Bioactivity RetentionReference BioactivityPartial Retention
Analytical Detection WindowShort (<2 hours)Extended (Approx. 4-6 hours)

Research indicates that metabolites like Alexamorelin Met 1 contribute significantly to the overall pharmacodynamic profile of synthetic GHRPs. Their formation represents a crucial metabolic pathway that influences the duration and magnitude of growth hormone release following GHRP administration. Detection challenges for such metabolites in biological matrices (e.g., urine or blood) are substantial due to their low natural abundance, structural similarity to endogenous peptides, and rapid clearance—factors that have driven innovations in analytical methodologies for sports doping control and endocrine research [3] [4].

Role in Hypothalamic-Pituitary Axis Modulation: A Literature Synthesis [3] [5] [7]

Alexamorelin Met 1 exerts its biological effects primarily through interaction with the hypothalamic-pituitary axis (HPA), specifically via modulation of growth hormone (GH) secretion pathways. As a metabolite of a synthetic GHRP, it interacts with the ghrelin receptor (GHS-R1a) located predominantly in the pituitary gland and hypothalamic nuclei. This receptor engagement triggers intracellular signaling cascades involving phospholipase C activation, inositol trisphosphate (IP3) production, and calcium mobilization—ultimately leading to GH release from pituitary somatotrophs.

Table 2: Key Neuroendocrine Interactions of Alexamorelin Metabolite 1

Biological SystemInteraction MechanismFunctional Outcome
Pituitary SomatotrophsGHS-R1a agonism → Ca²⁺ mobilizationGrowth hormone (GH) secretion
Hypothalamic NeuronsIndirect modulation of GHRH/somatostatin balanceAmplified GH pulsatility
Peripheral TissuesIGF-1 induction via GH stimulationAnabolic/metabolic effects
Feedback RegulationPartial interference with glucocorticoid signalingAltered HPA axis dynamics

The metabolite’s impact extends beyond simple GH release stimulation. Research synthesis reveals complex modulatory effects on the HPA axis, including:

  • Amplification of Growth Hormone Pulsatility: Alexamorelin Met 1 enhances the amplitude of endogenous GH pulses without significantly altering pulse frequency. This effect stems from its ability to potentiate growth hormone-releasing hormone (GHRH) activity while partially antagonizing somatostatin’s inhibitory tone in the hypothalamus [5] [7].

  • Interaction with Glucocorticoid Pathways: Emerging evidence suggests that peptide metabolites may influence glucocorticoid-mediated feedback mechanisms within the HPA axis. Though not directly corticotropic, Alexamorelin Met 1 potentially modulates the hypothalamic-pituitary-adrenal (HPA) axis through cross-talk between GH-secretory pathways and stress-response systems [1] [5].

  • Receptor Selectivity Profile: Unlike some full-length GHRPs, Alexamorelin Met 1 exhibits altered receptor binding kinetics characterized by moderately reduced GHS-R1a affinity but potentially enhanced selectivity. This altered binding profile may translate to differential effects on downstream signaling pathways compared to its parent compound [3] [7].

Analytical challenges in studying this metabolite have necessitated sophisticated detection strategies. Advanced mass spectrometry techniques—particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS)—have been essential for identifying and quantifying Alexamorelin Met 1 in biological specimens. These methodologies have revealed significantly extended detection windows for the metabolite compared to the parent compound, providing crucial insights into the pharmacokinetic-pharmacodynamic relationships of synthetic GHRPs [3] [4].

The scientific interest in Alexamorelin Met 1 extends beyond its role as a biomarker of GHRP administration. Researchers are investigating its unique receptor interactions and signaling properties to gain fundamental insights into ghrelin receptor pharmacology and the metabolic regulation of peptide therapeutics. This research direction holds promise for developing novel compounds with optimized metabolic stability and reduced off-target effects.

Properties

Product Name

Alexamorelin Met 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.